N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
Description
N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a piperazinyl acetamide moiety, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-15-7-5-14(6-8-15)18(13-3-1-2-4-13)21-17(24)12-22-10-9-20-16(23)11-22/h5-8,13,18H,1-4,9-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVMAWQPHOCKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CN3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the cyclopentyl-(4-fluorophenyl)methyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where cyclopentyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the piperazinyl acetamide moiety: This involves the reaction of piperazine with chloroacetyl chloride to form 2-(3-oxopiperazin-1-yl)acetamide.
Coupling of the intermediates: The final step involves coupling the cyclopentyl-(4-fluorophenyl)methyl intermediate with the piperazinyl acetamide moiety under basic conditions, typically using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopentyl-(4-chlorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
- N-[cyclopentyl-(4-bromophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
- N-[cyclopentyl-(4-methylphenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
Uniqueness
N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
